molecular formula C12H13ClO3S B8554911 5-Isopropyl-3-methylbenzofuran-2-sulfonyl chloride

5-Isopropyl-3-methylbenzofuran-2-sulfonyl chloride

Cat. No. B8554911
M. Wt: 272.75 g/mol
InChI Key: QHBXRWBCUCGBJP-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

The potassium salt of 5-isopropyl-3-methylbenzofuran-2-sulfonic acid (100 mg, 0.34 mmol) was mixed with POCl3 (5 mL) and the reaction mixture was heated at 60° C. over night. The POCl3 was evaporated and the crude product was dissolved in CH2Cl2 and passed through a small amount of silica to give the title compound (30 mg, 33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-isopropyl-3-methylbenzofuran-2-sulfonic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[K].[CH:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([S:13](O)(=[O:15])=[O:14])=[C:10]([CH3:17])[C:9]=2[CH:18]=1)([CH3:4])[CH3:3].O=P(Cl)(Cl)[Cl:21]>>[CH:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([S:13]([Cl:21])(=[O:15])=[O:14])=[C:10]([CH3:17])[C:9]=2[CH:18]=1)([CH3:4])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
5-isopropyl-3-methylbenzofuran-2-sulfonic acid
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)C=1C=CC2=C(C(=C(O2)S(=O)(=O)O)C)C1
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The POCl3 was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=CC2=C(C(=C(O2)S(=O)(=O)Cl)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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